4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 428467-15-6
VCID: VC2139721
InChI: InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-6-13(12(7-10)18(20)21)22-11-4-1-9(8-19)2-5-11/h1-8H
SMILES: C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

CAS No.: 428467-15-6

Cat. No.: VC2139721

Molecular Formula: C14H8F3NO4

Molecular Weight: 311.21 g/mol

* For research use only. Not for human or veterinary use.

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde - 428467-15-6

Specification

CAS No. 428467-15-6
Molecular Formula C14H8F3NO4
Molecular Weight 311.21 g/mol
IUPAC Name 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Standard InChI InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-6-13(12(7-10)18(20)21)22-11-4-1-9(8-19)2-5-11/h1-8H
Standard InChI Key KXVQJYRIEXKXDE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde consists of two aromatic rings connected by an ether linkage. The benzaldehyde core bears an aldehyde group at position 1 and a phenoxy substituent at position 4. The attached phenyl ring is further functionalized with a nitro group at the ortho position and a trifluoromethyl group at the para position relative to the ether linkage.

Physical and Chemical Properties

The compound possesses several key structural features that influence its physical and chemical behavior. The molecular formula is C14H8F3NO4 with an approximate molecular weight of 311.22 g/mol, similar to its positional isomer 2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde.

Table 1: Physical and Chemical Properties of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

PropertyValue
Molecular FormulaC14H8F3NO4
Molecular Weight311.22 g/mol
Physical StateSolid at room temperature
Functional GroupsAldehyde, ether, nitro, trifluoromethyl
SolubilityLimited water solubility; soluble in organic solvents
Reactivity CentersAldehyde group (electrophilic), nitro group (electron-withdrawing)

The trifluoromethyl group significantly influences the compound's lipophilicity, enhancing its ability to penetrate cellular membranes. The nitro group creates an electron-deficient center, making the compound more reactive in certain chemical transformations. Meanwhile, the aldehyde functional group serves as a versatile handle for further derivatization.

Synthesis Methods

Synthetic Routes

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves a multi-step procedure similar to that of its positional isomers. The general synthetic pathway often begins with 4-hydroxybenzaldehyde and 4-(trifluoromethyl)phenol derivatives.

Table 2: Key Synthetic Steps for 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

StepProcessConditionsConsiderations
1Nitration of 4-(trifluoromethyl)phenolHNO3/H2SO4, 0-5°CTemperature control crucial to ensure ortho-selectivity
2Nucleophilic aromatic substitution4-hydroxybenzaldehyde, base (e.g., K2CO3), polar aprotic solvent (DMF)Requires heating (120-150°C)
3PurificationColumn chromatography (silica gel, hexane/ethyl acetate)Recrystallization from ethanol may improve purity

Optimization Strategies

Achieving high yields and purity in the synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde requires careful control of reaction conditions. The key considerations include:

  • For the nitration step, maintaining precise temperature control prevents over-nitration and ensures regioselectivity.

  • In the substitution reaction, using a strong base such as potassium carbonate in DMF facilitates the coupling of the phenolic component with the benzaldehyde derivative.

  • Modern catalytic methods, such as copper-catalyzed Ullmann-type coupling reactions, can provide more efficient synthetic routes with milder conditions.

Chemical Reactivity and Transformations

Reactive Centers

The reactivity of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is primarily dictated by its functional groups. The aldehyde group is particularly reactive toward nucleophiles, making it a valuable intermediate in various condensation reactions.

Key Transformations

The compound can undergo several important chemical transformations that make it valuable in synthetic applications:

  • Condensation reactions with amines or hydrazines to form imines or hydrazones

  • Reduction of the aldehyde to the corresponding alcohol

  • Oxidation to carboxylic acid derivatives

  • Wittig reactions for carbon-carbon bond formation

  • Aldol condensations for chain extension

Table 3: Important Chemical Transformations

TransformationReagentsProduct ClassPotential Applications
Imine formationPrimary amines, catalytic acidSchiff basesCoordination chemistry, bioactive compounds
ReductionNaBH4, ethanolBenzyl alcoholsIntermediates for pharmaceutical synthesis
OxidationKMnO4 or Ag2OCarboxylic acidsBuilding blocks for complex molecules
Wittig reactionPhosphonium ylidesAlkenesSynthesis of unsaturated systems
Aldol condensationKetones, base catalystβ-Hydroxy aldehydesPrecursors to heterocyclic compounds

Biological Activity and Applications

Antimicrobial Properties

Based on structural similarities to other phenoxybenzaldehyde derivatives, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde may exhibit antimicrobial activity. The presence of the trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, could contribute to its potential antibacterial and antifungal properties.

Pharmaceutical Applications

The compound serves as a valuable scaffold for the development of bioactive molecules. Its structural features make it suitable for modification to enhance specific biological activities:

  • The aldehyde group provides a reactive site for introducing various pharmacophores

  • The trifluoromethyl moiety enhances metabolic stability and membrane permeability

  • The nitro group can be reduced to an amine, opening possibilities for further derivatization

Table 4: Potential Pharmaceutical Applications

Biological TargetStructural Feature ContributingPotential Therapeutic Area
Microbial enzymesTrifluoromethyl groupAntimicrobial agents
Inflammatory mediatorsPhenoxy linkageAnti-inflammatory drugs
Cancer cell proteinsAldehyde functionalityAnticancer compounds
Nervous system receptorsNitro group (after reduction)CNS-active agents

Agrochemical Applications

The structural features of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde also suggest potential applications in agricultural chemistry. Similar compounds have shown activity as pesticides, fungicides, or herbicides due to their ability to interact with specific biological targets in pest organisms.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde would show distinctive signals:

  • The aldehyde proton appears as a singlet at approximately δ 9.8-10.2 ppm

  • Aromatic protons show complex splitting patterns between δ 7.0-8.5 ppm

  • The trifluoromethyl group influences the chemical shifts of nearby protons through its strong electron-withdrawing effect

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

  • Aldehyde C=O stretch at approximately 1700 cm-1

  • Aromatic C=C stretching vibrations at 1450-1600 cm-1

  • Nitro group asymmetric and symmetric stretches at approximately 1520 and 1350 cm-1

  • C-O-C stretching from the ether linkage at 1200-1250 cm-1

  • C-F stretching from the trifluoromethyl group at 1100-1200 cm-1

Comparison with Structural Analogs

Positional Isomers

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde differs from its positional isomers primarily in the location of the phenoxy substituent on the benzaldehyde ring. These structural differences lead to variations in physical properties, reactivity, and biological activity.

Table 5: Comparison with Positional Isomers

CompoundPosition of Phenoxy GroupKey Differences in Properties
2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehydeortho (position 2)Different electron distribution, potential for intramolecular interactions
3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehydemeta (position 3)Intermediate electronic effects, different spatial arrangement
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehydepara (position 4)More extended conjugation, different reactivity profile

Substitution Variants

Variations in the substituents on the benzaldehyde core or the phenoxy group can significantly alter the compound's properties. For example, the 3-ethoxy derivative, 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, incorporates an additional ethoxy group that changes its electronic properties and possibly its biological activity.

Current Research and Future Directions

Structure-Activity Relationship Studies

Ongoing research into 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde and related compounds focuses on establishing structure-activity relationships (SARs) to optimize their properties for specific applications. These studies examine:

  • The effect of modifying the position of the phenoxy group

  • The impact of changing the substituents on the phenyl rings

  • The influence of the trifluoromethyl group on lipophilicity and metabolic stability

Novel Applications in Materials Science

Beyond biological applications, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde and its derivatives show promise in materials science:

  • As building blocks for functional polymers

  • In the development of photoactive materials

  • For creating ligands in coordination chemistry

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